![molecular formula C14H8FNO3 B5487970 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B5487970.png)
4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one, also known as FOZ, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FOZ belongs to the class of oxazolone compounds, which have been found to possess anti-inflammatory and anti-cancer properties.
Mechanism of Action
4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one exerts its anti-inflammatory and anti-cancer effects through the inhibition of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one inhibits the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and the subsequent activation of pro-inflammatory genes. 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one also induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the cleavage of cellular proteins and the breakdown of DNA.
Biochemical and Physiological Effects:
4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one has been found to have a low toxicity profile and is well-tolerated in animal models. It has been shown to reduce inflammation and tumor growth in various animal models, including mice with colitis and xenograft models of human breast cancer. 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one has also been found to inhibit the replication of the hepatitis C virus in vitro. However, further studies are needed to determine the optimal dosage and potential side effects of 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one in humans.
Advantages and Limitations for Lab Experiments
4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one is a synthetic compound that can be easily synthesized in the laboratory. It has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising therapeutic agent. However, further studies are needed to determine the optimal dosage and potential side effects of 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one in humans. Additionally, 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one has only been tested in animal models and in vitro studies, and its efficacy in humans remains to be determined.
Future Directions
Future research on 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one could focus on its potential as a therapeutic agent for inflammatory bowel disease, cancer, and viral infections. Studies could also investigate the optimal dosage and potential side effects of 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one in humans. Additionally, the mechanism of action of 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one could be further elucidated to better understand its anti-inflammatory and anti-cancer properties. Finally, the development of 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one analogs could lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Synthesis Methods
4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one can be synthesized through a multi-step process involving the condensation of 2-furylaldehyde and 2-fluorobenzaldehyde with ethyl cyanoacetate, followed by cyclization with ammonium acetate. The final product is obtained through acid hydrolysis and recrystallization.
Scientific Research Applications
4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the production of inflammatory cytokines and chemokines, as well as the activation of nuclear factor kappa B (NF-κB). 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the replication of the hepatitis C virus.
properties
IUPAC Name |
(4E)-4-[(2-fluorophenyl)methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO3/c15-10-5-2-1-4-9(10)8-11-14(17)19-13(16-11)12-6-3-7-18-12/h1-8H/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFYXQRDFWTBOY-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.